molecular formula C20H29N7O2 B012053 (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide CAS No. 111009-86-0

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide

Cat. No. B012053
M. Wt: 399.5 g/mol
InChI Key: KIJDUGBFUBCRNM-BBWFWOEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is also known as BMS-986205 and is currently being investigated for its use in the treatment of various diseases.

Mechanism Of Action

The mechanism of action of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and fibrotic processes. The peptide has also been shown to have an effect on the immune system, modulating the activity of various immune cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide have been extensively studied. The peptide has been shown to have anti-inflammatory and anti-fibrotic effects, reducing the levels of inflammatory cytokines and fibrotic markers in various tissues. It has also been shown to modulate the activity of various immune cells, including T cells and macrophages.

Advantages And Limitations For Lab Experiments

The use of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide in lab experiments has several advantages. The peptide is relatively easy to synthesize using SPPS techniques and can be purified using HPLC methods. It is also stable and can be stored for extended periods of time. However, the peptide is expensive and may not be readily available for all researchers.

Future Directions

There are several future directions for the study of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide. One area of research is the development of new therapeutic applications for the peptide. It has potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases. Another area of research is the investigation of the mechanism of action of the peptide. Further studies are needed to fully understand how the peptide works and how it can be optimized for therapeutic use. Finally, the synthesis of analogs of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide may lead to the development of more potent and selective compounds for therapeutic use.

Synthesis Methods

The synthesis of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a complex process that involves several steps. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques.

Scientific Research Applications

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and anti-fibrotic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases.

properties

CAS RN

111009-86-0

Product Name

(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide

Molecular Formula

C20H29N7O2

Molecular Weight

399.5 g/mol

IUPAC Name

(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1

InChI Key

KIJDUGBFUBCRNM-BBWFWOEESA-N

Isomeric SMILES

C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N

SMILES

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N

Canonical SMILES

C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N

synonyms

Phe-Pro-Arg-nitrile
phenylalanyl-prolyl-arginine nitrile

Origin of Product

United States

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